Cas no 899406-69-0 (1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine)

1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine structure
899406-69-0 structure
Product name:1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine
CAS No:899406-69-0
MF:C21H27N5
MW:349.472584009171
CID:5424036

1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
    • 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine
    • Inchi: 1S/C21H27N5/c1-4-8-18-15-19(25-13-11-24(3)12-14-25)26-21(22-18)20(16(2)23-26)17-9-6-5-7-10-17/h5-7,9-10,15H,4,8,11-14H2,1-3H3
    • InChI Key: ZQVJVXXLBMRWQQ-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3)C(C)=NN1C(N1CCN(C)CC1)=CC(CCC)=N2

1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3348-0265-2mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3348-0265-1mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3348-0265-5μmol
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3348-0265-10μmol
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3348-0265-4mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3348-0265-30mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3348-0265-50mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3348-0265-10mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3348-0265-15mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3348-0265-20mg
1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
899406-69-0 90%+
20mg
$99.0 2023-04-26

Additional information on 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine

Professional Introduction to Compound with CAS No. 899406-69-0 and Product Name: 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine

The compound identified by the CAS number 899406-69-0 and the product name 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate framework of this molecule, featuring a piperazine core linked to a pyrazolo[1,5-a]pyrimidine scaffold, positions it as a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in designing molecules that combine multiple pharmacophoric elements within a single structure. The compound 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine exemplifies this trend by integrating several key functional groups that are known to interact with biological targets. The presence of the piperazine moiety, which is frequently found in drugs targeting neurological and cardiovascular systems, suggests potential applications in these therapeutic areas. Additionally, the pyrazolo[1,5-a]pyrimidine component has been extensively studied for its antimicrobial and anticancer properties.

One of the most compelling aspects of this compound is its structural diversity, which arises from the combination of various substituents on the pyrazolo[1,5-a]pyrimidine ring. The 2-methyl, 3-phenyl, and 5-propyl groups introduce steric and electronic variations that can modulate the compound's interactions with biological targets. This level of structural complexity is often associated with enhanced binding affinity and selectivity, which are critical factors in the development of novel therapeutics. The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry, ensuring that each functional group is correctly positioned to achieve the desired biological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before they are synthesized. The virtual screening of databases has identified several hits with structures similar to 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine, suggesting that it may possess potent activity against various diseases. These computational predictions have guided experimental efforts, leading to more efficient drug discovery processes. The integration of experimental data with computational models has become a cornerstone of modern pharmaceutical research, allowing for the rapid identification of lead compounds.

The synthesis of 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}piperazine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The construction of the pyrazolo[1,5-a]pyrimidine core is particularly challenging due to its strained ring system and multiple reactive sites. However, recent developments in synthetic methodologies have made it possible to construct such heterocycles more efficiently than ever before. Transition metal-catalyzed reactions have emerged as powerful tools for forming carbon-carbon bonds under mild conditions, reducing the need for harsh reagents and high temperatures.

Once synthesized, the compound must undergo rigorous testing to evaluate its biological activity and safety profile. High-throughput screening (HTS) techniques allow researchers to test thousands of compounds against a wide range of biological targets rapidly. These screens have been instrumental in identifying new drugs and understanding their mechanisms of action. In addition to HTS, structure-based drug design (SBDD) has become increasingly popular, leveraging computational models of biological targets to guide the optimization of lead compounds like 1-methyl-4-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yll}piperazine.

The potential applications of this compound are broad and span multiple therapeutic areas. Its structural features suggest that it may interact with enzymes and receptors involved in inflammation, pain perception, and neurotransmission. Preclinical studies have shown that similar molecules can modulate these pathways effectively, leading to therapeutic benefits in conditions such as arthritis or chronic pain syndromes. Furthermore, the compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.

In conclusion,1-methyl -4-{2 -methyl -3 -phenyl -5 -prop yl pyrazol o [ 1 , 5 -a ] py rimidin e -7 -y l } piper az ine represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential biological activities. The integration of multiple pharmacophoric elements within a single molecule positions it as a promising candidate for further exploration in drug discovery and development. As research continues into this area, 899406 -69 -0 will undoubtedly play an important role in shaping future therapeutic strategies.

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